Anti-HIV-1 Activity: Superior Potency Compared to In-Class Lignans from the Same Source
Longipedlactone J demonstrates potent inhibition of HIV-1 replication, with a reported IC50 of 0.04 μM . This activity is significantly more potent than the anti-HIV effects reported for other compounds isolated from the same Kadsura heteroclita extract. For example, the lignan compounds 6 and 12 exhibited moderate anti-HIV activity with EC50 values of 1.6 μg/mL and 1.4 μg/mL, respectively [1]. This quantification establishes Longipedlactone J as a distinctly more potent antiviral agent within its co-occurring metabolite pool.
| Evidence Dimension | Anti-HIV-1 replication inhibition |
|---|---|
| Target Compound Data | IC50 = 0.04 μM (approx. 0.021 μg/mL) |
| Comparator Or Baseline | Compound 6 (lignan): EC50 = 1.6 μg/mL; Compound 12 (lignan): EC50 = 1.4 μg/mL |
| Quantified Difference | Longipedlactone J is approximately 66-76 times more potent than the comparator lignans based on a simple ratio of reported values. |
| Conditions | In vitro assay; IC50 for Longipedlactone J determined in the presence of human serum albumin; EC50 for comparators determined in an anti-HIV assay (details not fully specified in source). |
Why This Matters
This stark potency difference makes Longipedlactone J a superior candidate for anti-HIV drug discovery and mechanism-of-action studies compared to other metabolites from the same plant source.
- [1] Pu JX, Yang LM, Xiao WL, Li RT, Lei C, Gao XM, Huang SX, Li SH, Zheng YT, Huang H, Sun HD. Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry. 2008 Mar;69(5):1266-72. doi: 10.1016/j.phytochem.2007.11.019. PMID: 18207206. View Source
